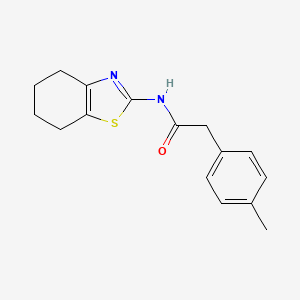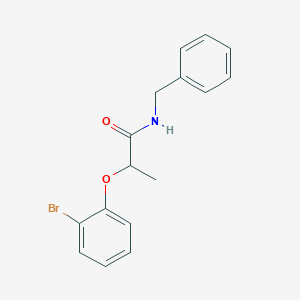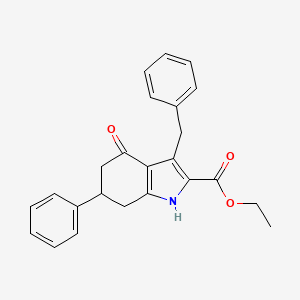![molecular formula C17H24N2O5S B4844423 methyl 1-[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4844423.png)
methyl 1-[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate
Vue d'ensemble
Description
Methyl 1-[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDAC inhibitors). It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory diseases.
Applications De Recherche Scientifique
Methyl 1-[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and inflammatory diseases. In cancer research, methyl 1-[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and leukemia. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurological disorders, methyl 1-[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. In inflammatory diseases, methyl 1-[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate has been shown to reduce inflammation and improve disease symptoms in animal models of multiple sclerosis and rheumatoid arthritis.
Mécanisme D'action
Methyl 1-[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This leads to a more compact chromatin structure and decreased gene expression. By inhibiting HDACs, methyl 1-[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate increases histone acetylation and promotes a more open chromatin structure, leading to increased gene expression. This can result in changes in cell differentiation, cell cycle progression, and apoptosis, which can have therapeutic implications in various diseases.
Biochemical and Physiological Effects:
methyl 1-[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, methyl 1-[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate induces cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth. In neuronal cells, methyl 1-[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate promotes neurite outgrowth and synapse formation, leading to improved cognitive function and memory. In immune cells, methyl 1-[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate reduces inflammation and cytokine production, leading to improved disease symptoms in inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate has several advantages for lab experiments, including its high potency and specificity for HDAC inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, methyl 1-[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate also has some limitations, including its poor solubility in water, its short half-life in vivo, and its potential off-target effects.
Orientations Futures
There are several potential future directions for methyl 1-[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate research. One area of interest is the development of more potent and selective HDAC inhibitors based on the methyl 1-[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate scaffold. Another area of interest is the investigation of the role of methyl 1-[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate in epigenetic regulation and gene expression in different cell types. Additionally, methyl 1-[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate may have potential applications in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer and other diseases. Further research is needed to fully understand the potential therapeutic applications of methyl 1-[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate and to develop more effective treatment strategies.
Propriétés
IUPAC Name |
methyl 1-[2-(3-methyl-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-13-5-4-6-15(11-13)19(25(3,22)23)12-16(20)18-9-7-14(8-10-18)17(21)24-2/h4-6,11,14H,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVKKOMABRKWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)N2CCC(CC2)C(=O)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-4-oxobutanoate](/img/structure/B4844340.png)
![2-[(4-ethyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4844341.png)
![N,N,3-trimethyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B4844344.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B4844352.png)

![N-(2-ethylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4844358.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4844360.png)



![1-methyl-3-[(2-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4844402.png)
![2-{[3-(benzyloxy)benzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B4844418.png)

![1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B4844436.png)